molecular formula C20H27N5O2 B6021543 2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide

2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide

Cat. No. B6021543
M. Wt: 369.5 g/mol
InChI Key: OQMOQZZMPDEAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which plays a crucial role in the signaling pathways of immune cells. BTK is involved in the activation of B cells, which are responsible for producing antibodies that fight infections. Inhibition of BTK activity can lead to the suppression of the immune response, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B cell activation and antibody production. The compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a valuable tool for studying the role of this protein in various diseases. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on TAK-659, including the evaluation of its safety and efficacy in clinical trials, the development of more potent and selective BTK inhibitors, and the investigation of its potential applications in combination therapy with other drugs. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory effects of TAK-659 and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-(2-phenylethyl)piperazine with 3-(1H-pyrazol-1-yl)propylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropionic acid to form TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(3-pyrazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-19(21-9-4-12-25-13-5-10-23-25)16-18-20(27)22-11-15-24(18)14-8-17-6-2-1-3-7-17/h1-3,5-7,10,13,18H,4,8-9,11-12,14-16H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMOQZZMPDEAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCCCN2C=CC=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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